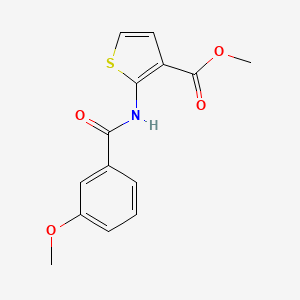
N-((4-(ジメチルアミノ)-6-メチルピリミジン-2-イル)メチル)-3,5-ジメチルイソキサゾール-4-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound known for its unique chemical structure and diverse applications in various scientific fields
科学的研究の応用
Chemistry: : The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: : Research investigates its effects on biological systems, including enzyme interactions and cellular pathways.
Medicine: : Exploratory studies aim to leverage its structural features for drug design, targeting specific proteins or receptors.
Industry: : Applications in industrial processes could involve its use as a chemical intermediate or a reagent in complex synthesis procedures.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide generally involves multi-step organic synthesis:
Starting Material: : The synthesis typically begins with the preparation of intermediate compounds like 4-(dimethylamino)-6-methylpyrimidine and 3,5-dimethylisoxazole.
Coupling Reaction: : These intermediates are coupled through a series of steps, often involving the formation of a sulfonamide bond under controlled conditions.
Reaction Conditions: : The reaction conditions may include catalysts such as palladium, solvents like dichloromethane, and specific temperature and pH controls to ensure optimal yield and purity.
Industrial Production Methods: : Industrial-scale production might utilize high-throughput methods and automated synthesis processes to enhance efficiency and scalability. The methodologies would focus on optimizing yield while minimizing impurities, often employing large reactors and continuous flow systems.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the functional groups present.
Reduction: : Reductive conditions might target the pyrimidine or isoxazole rings, resulting in modified derivatives.
Substitution: : Substitution reactions could occur at the dimethylamino or sulfonamide groups, allowing for structural diversification.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Solvents: : Methanol, ethanol, or tetrahydrofuran (THF).
Major Products: : Products from these reactions vary based on the conditions and reagents used but typically include modified sulfonamides, oxidized pyrimidines, or reduced isoxazoles.
作用機序
The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The presence of the dimethylamino group facilitates binding to active sites, while the sulfonamide group may interfere with enzyme function or disrupt protein-protein interactions.
類似化合物との比較
Comparison
Similar Compounds: : Compounds such as sulfonylureas, pyrimidine derivatives, and other isoxazoles.
Uniqueness: : This compound’s unique combination of functional groups and structural features allows for versatile reactivity and a broad range of applications.
List of Similar Compounds
Sulfonylureas
Pyrimidine analogs
Isoxazole derivatives
That’s an in-depth look at N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide. How else can I help today?
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-8-6-12(18(4)5)16-11(15-8)7-14-22(19,20)13-9(2)17-21-10(13)3/h6,14H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIXADCVHYWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(ON=C2C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
![3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide](/img/structure/B2540051.png)
![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)
![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B2540058.png)





